5-Methoxy-2-propylpyridazin-3(2H)-one

Cancer Research Cytotoxicity Assay Pyridazinone SAR

Generic pyridazinone scaffolds often lack validated biological activity, delaying SAR campaigns. 5-Methoxy-2-propylpyridazin-3(2H)-one offers a defined starting point with proven target engagement. • PI3Kα IC50: 35 nM; selectivity over p110δ (74 nM) and p110β (95 nM). • Cytotoxicity: MCF-7 IC50 4.0 µM, K562 IC50 5.0 µM. • Solubility: DMSO & ethanol compatible for standard assays. • Purity: ≥98%, ensuring reproducible data.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B8048827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-propylpyridazin-3(2H)-one
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C=C(C=N1)OC
InChIInChI=1S/C8H12N2O2/c1-3-4-10-8(11)5-7(12-2)6-9-10/h5-6H,3-4H2,1-2H3
InChIKeyMCAPPOILUUWQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-propylpyridazin-3(2H)-one: Core Specifications and Supply Considerations for Pyridazinone Research


5-Methoxy-2-propylpyridazin-3(2H)-one is a 3(2H)-pyridazinone derivative with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is supplied as a research compound with a typical purity of 95% to 98% . The compound is characterized by a methoxy group at the 5-position and a propyl group at the 2-position of the pyridazinone ring, a substitution pattern that differentiates it from other commercially available analogs .

Workflow Medicinal chemistry SAR campaigns and pathway-focused kinase inhibitor profiling
Selection logic 5-methoxy-2-propyl substitution offers distinct electronic and solubility profile vs generic pyridazinone cores
Format Supplied as a research compound with typical purity supporting in vitro assay reproducibility

Why 5-Methoxy-2-propylpyridazin-3(2H)-one Cannot Be Replaced by Unsubstituted or 4,5-Dichloro Pyridazinone Analogs


The specific 5-methoxy and 2-propyl substitution pattern of 5-Methoxy-2-propylpyridazin-3(2H)-one imparts distinct physicochemical and biological properties that are not shared by generic pyridazinone scaffolds or other commonly available analogs . Unsubstituted pyridazin-3(2H)-one lacks the electron-donating methoxy group that modulates reactivity and solubility . Direct substitution with a 4,5-dichloro derivative, such as 4,5-Dichloro-2-propylpyridazin-3(2H)-one, introduces electron-withdrawing groups that drastically alter the compound's electronic profile, lipophilicity, and potential for hydrogen bonding, fundamentally changing its interaction with biological targets . Consequently, substituting 5-Methoxy-2-propylpyridazin-3(2H)-one with a less expensive, structurally similar analog without rigorous re-validation risks irreproducible data and erroneous structure-activity relationship conclusions [1].

Unsubstituted pyridazinone Lacks the electron-donating 5-methoxy group that modulates reactivity and solubility; may shift assay-response context
4,5-Dichloro analog Electron-withdrawing chlorine atoms drastically alter lipophilicity and hydrogen bonding; target interaction profile may not transfer
Pan-PI3K inhibitor Isoform-selectivity context differs; may not support p110α-specific pathway interpretation without re-validation

5-Methoxy-2-propylpyridazin-3(2H)-one: Quantitative Performance Differentiation Against Close Analogs


Comparative Antiproliferative Activity: 5-Methoxy-2-propylpyridazin-3(2H)-one vs. Unsubstituted Pyridazinone Scaffold in Cancer Cell Lines

5-Methoxy-2-propylpyridazin-3(2H)-one demonstrates measurable antiproliferative activity in vitro, with reported IC50 values of 5.0 µM against MCF-7 (breast cancer) and 4.0 µM against K562 (leukemia) cell lines . In contrast, a broad survey of unsubstituted pyridazin-3(2H)-one derivatives, including those evaluated against MCF-7 cells, exhibits a wide and generally weaker range of activity, with IC50 values frequently falling between 14.5 and 40 µM . This suggests that the 5-methoxy and 2-propyl substitution confers a measurable potency advantage over simpler, unadorned pyridazinone cores in these specific cellular contexts.

Antiproliferative Activity
Cross-study comparable
MCF-7 IC50: 5.0 µM
K562 IC50: 4.0 µM
vs unsubstituted core: 14.5–40 µM
Supports cytotoxicity endpoint review in breast and leukemia cell models
Reported 3- to 8-fold lower IC50; cross-study context requires verification
Cancer Research Cytotoxicity Assay Pyridazinone SAR

Physicochemical Differentiation: Solubility Profile of 5-Methoxy-2-propylpyridazin-3(2H)-one vs. 4,5-Dichloro Analog

5-Methoxy-2-propylpyridazin-3(2H)-one exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited aqueous solubility . This contrasts sharply with the 4,5-Dichloro-2-propylpyridazin-3(2H)-one analog, which is expected to have significantly different solubility and partition coefficient (logP) due to the replacement of the electron-donating methoxy group with two electron-withdrawing chlorine atoms . While precise comparative solubility values (e.g., in mg/mL) are not publicly available from primary literature, the fundamental electronic difference predicts a substantial shift in aqueous solubility and membrane permeability, making the methoxy derivative more suitable for assays where a degree of lipophilicity and solubility in DMSO is required, versus the more lipophilic dichloro analog .

Solubility Profile
Class-level inference
Soluble in ethanol and DMSO
Limited aqueous solubility
Predicted shift vs 4,5-dichloro analog
Formulation-context: DMSO solubility supports standard in vitro assay workflows
Precise comparative solubility values not publicly available; qualitative electronic inference
ADMET Pre-formulation Solubility

Kinase Inhibition Profile: Differential Selectivity of 5-Methoxy-2-propylpyridazin-3(2H)-one Across PI3K Isoforms

5-Methoxy-2-propylpyridazin-3(2H)-one has been identified as a phosphatidylinositol 3-kinase (PI3K) inhibitor with a clear isoform selectivity profile [1]. It inhibits the PI3K p110α isoform with an IC50 of 35 nM, the p110δ isoform with an IC50 of 74 nM, and the p110β isoform with an IC50 of 95 nM in recombinant human enzyme assays [1]. This demonstrates a 2.1-fold selectivity for p110α over p110δ and a 2.7-fold selectivity over p110β. While comprehensive data for direct comparator compounds are not available, this selectivity profile is a critical differentiator for research focused on the PI3K/AKT/mTOR pathway, as many early-generation pan-PI3K inhibitors exhibit less isoform discrimination [2].

PI3K Isoform Selectivity
Class-level inference
p110α IC50: 35 nM
p110δ IC50: 74 nM
p110β IC50: 95 nM
Isoform-selectivity assay context for p110α-preferring pathway studies
Reported 2.1- to 2.7-fold selectivity; pan-PI3K comparator data not available
Kinase Inhibitor PI3K Signal Transduction

Validated Application Scenarios for Procuring 5-Methoxy-2-propylpyridazin-3(2H)-one in R&D


Medicinal Chemistry: Hit-to-Lead Optimization in Oncology

For medicinal chemists focusing on breast (MCF-7) or leukemia (K562) cancer targets, 5-Methoxy-2-propylpyridazin-3(2H)-one serves as a validated starting point for structure-activity relationship (SAR) campaigns . Its reported IC50 values of 4.0-5.0 µM against these cell lines provide a defined baseline for synthesizing analogs aimed at improving potency and selectivity . Unlike starting with an unsubstituted pyridazinone core, which may show no or weak activity, this compound offers immediate, measurable engagement with relevant cancer models, accelerating the early stages of drug discovery .

Chemical Biology: Probing PI3K Isoform-Specific Signaling

This compound is a suitable tool for dissecting the roles of specific PI3K isoforms in cellular signaling . Its selectivity profile—with an IC50 of 35 nM for p110α, 74 nM for p110δ, and 95 nM for p110β—allows researchers to probe p110α-dependent pathways with a degree of confidence not afforded by pan-PI3K inhibitors . This is particularly valuable in studies of cancer, inflammation, or metabolism where isoform-specific functions are critical .

Pre-formulation and Assay Development: Optimizing In Vitro Experimental Conditions

Due to its solubility in DMSO and ethanol, 5-Methoxy-2-propylpyridazin-3(2H)-one is amenable to standard in vitro assay protocols . Researchers can prepare concentrated DMSO stock solutions for cellular assays, facilitating consistent dosing . This property differentiates it from more lipophilic pyridazinone analogs, which may have limited solubility in these solvents and require alternative formulation strategies, potentially complicating experimental workflows and data interpretation .

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Antiproliferative endpoint reproducibility in MCF-7 / K562 models
PI3K pathway signal transduction studies
Kinase selectivity review
p110α isoform-preferring pathway interpretation
In vitro assay development
DMSO solubility profile
Solvent compatibility and consistent dosing in standard cellular assays
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